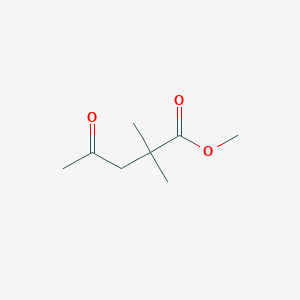

Methyl 2,2-dimethyl-4-oxopentanoate

Description

Structure

3D Structure

Properties

CAS No. |

66372-99-4 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 2,2-dimethyl-4-oxopentanoate |

InChI |

InChI=1S/C8H14O3/c1-6(9)5-8(2,3)7(10)11-4/h5H2,1-4H3 |

InChI Key |

LHQVAKJKSNADQG-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C)(C)C(=O)OC |

Canonical SMILES |

CC(=O)CC(C)(C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for methyl 2,2-dimethyl-4-oxopentanoate, a valuable building block in organic synthesis. The document details the core synthetic strategy, presents quantitative data for comparative analysis, and offers a detailed experimental protocol. Visual aids in the form of reaction pathways and experimental workflows are included to enhance understanding.

Core Synthetic Strategy: Exhaustive Methylation of Methyl Acetoacetate

The most direct and widely applicable method for the synthesis of this compound is the exhaustive methylation of methyl acetoacetate. This approach falls under the well-established acetoacetic ester synthesis, which allows for the alkylation of the α-carbon of a β-keto ester.[1]

The reaction proceeds in two key stages:

-

Enolate Formation: A strong base is used to deprotonate the acidic α-carbon of methyl acetoacetate, forming a resonance-stabilized enolate. Sodium hydride (NaH) is a commonly employed base for this transformation due to its ability to irreversibly deprotonate the β-keto ester.

-

Nucleophilic Substitution (SN2): The resulting enolate acts as a nucleophile and attacks a methylating agent, typically methyl iodide (CH₃I). To achieve the desired gem-dimethylation, an excess of both the base and the methylating agent is crucial. The process is repeated to introduce the second methyl group at the same α-position.

The overall transformation can be visualized as follows:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via exhaustive methylation of methyl acetoacetate. These values are compiled from analogous reactions and represent a typical experimental setup.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Methyl Acetoacetate | 1.0 | molar equivalent | Starting material |

| Sodium Hydride (60% dispersion in mineral oil) | 2.2 | molar equivalents | Base for deprotonation |

| Methyl Iodide | 2.5 | molar equivalents | Methylating agent |

| Reaction Conditions | |||

| Solvent | Tetrahydrofuran (THF) | - | Anhydrous |

| Temperature | 0 °C to reflux | °C | Initial cooling, then heating |

| Reaction Time | 12 - 24 | hours | Monitored by TLC or GC |

| Yield | |||

| Expected Yield | 70 - 85 | % | Isolated yield |

Detailed Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

Methyl acetoacetate (CH₃COCH₂COOCH₃)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

Detailed Steps:

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel is flushed with a stream of dry nitrogen or argon.

-

Base Suspension: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful addition of sodium hydride (2.2 molar equivalents, 60% dispersion in mineral oil). The suspension is stirred.

-

Substrate Addition: The flask is cooled to 0 °C using an ice bath. Methyl acetoacetate (1.0 molar equivalent) is dissolved in a small amount of anhydrous THF and added dropwise to the stirred suspension of sodium hydride via the dropping funnel over a period of 30 minutes.

-

Enolate Formation and First Methylation: The reaction mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete, then allowed to warm to room temperature. Methyl iodide (1.25 molar equivalents) is then added dropwise, and the mixture is stirred for 2-4 hours.

-

Second Methylation: A second portion of sodium hydride (1.0 molar equivalent) is carefully added, and the mixture is stirred for 1 hour. The remaining methyl iodide (1.25 molar equivalents) is then added dropwise.

-

Reaction Completion: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

The reaction flask is cooled to 0 °C in an ice bath.

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any unreacted sodium hydride.

-

The resulting mixture is transferred to a separatory funnel.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions:

-

Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

-

Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are required for this reaction to proceed efficiently.

-

The quenching of sodium hydride is an exothermic process and should be performed slowly and with cooling.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available analytical techniques.

References

An In-depth Technical Guide on the Physical Properties of Methyl 2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Methyl 2,2-dimethyl-4-oxopentanoate (CAS No. 66372-99-4). Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for its close structural isomers to provide a comparative context. Furthermore, detailed experimental protocols for determining key physical properties are outlined, and a plausible synthetic pathway is visualized.

Core Physical Properties

Table 1: Summary of Quantitative Data for this compound and Its Isomers

| Property | This compound (CAS: 66372-99-4) (Computed/Estimated) | Methyl 4,4-dimethyl-3-oxopentanoate (CAS: 55107-14-7) (Experimental) | Methyl 2,4-dimethyl-3-oxopentanoate (CAS: 59742-51-7) (Computed)[1] |

| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol | 158.19 g/mol | 158.19 g/mol |

| Boiling Point | Estimated: 180-200 °C at 760 mmHg | 67-70 °C at 13 mmHg | Not available |

| Density | Estimated: ~0.99 g/mL at 25 °C | 0.99 g/mL at 25 °C | Not available |

| Refractive Index | Estimated: ~1.42 - 1.44 at 20 °C | n20/D 1.487 | Not available |

| XLogP3 | 0.6 | 1.4 | 1.6 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

| Rotatable Bond Count | 4 | 4 | 4 |

Note: The properties for this compound are estimations based on the available data for its isomers and general principles of organic chemistry. Experimental verification is required for precise values.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

2.1. Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient way to determine the boiling point of a small sample of liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid.

-

The test tube is attached to a thermometer using a rubber band or wire.

-

The assembly is clamped and immersed in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

-

2.2. Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method provides a precise way to determine the density of a liquid.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside. The mass of the pycnometer with the liquid is measured (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. Its mass is then measured (m₃).

-

The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

-

2.3. Refractive Index Measurement (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

-

Apparatus: Abbe refractometer, a light source (usually a sodium lamp), and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

The refractive index is read directly from the instrument's scale.[3] The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Plausible Synthetic Pathway

Caption: Plausible synthesis of this compound via Claisen condensation.

This guide provides a foundational understanding of the physical properties of this compound for researchers and professionals in drug development. The included data, while partially estimated, offers a valuable starting point for further experimental investigation. The detailed protocols and the visualized synthetic pathway aim to facilitate practical laboratory work with this compound.

References

Spectroscopic Data Analysis of Methyl 2,2-dimethyl-4-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl 2,2-dimethyl-4-oxopentanoate (CAS No. 66372-99-4). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the chemical structure and standard spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Singlet | 3H | O-CH₃ |

| ~2.9 | Singlet | 2H | CH₂ -C=O |

| ~2.1 | Singlet | 3H | C(=O)-CH₃ |

| ~1.2 | Singlet | 6H | C-(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~207 | Quaternary | C =O (Ketone) |

| ~177 | Quaternary | C =O (Ester) |

| ~52 | Primary | O-C H₃ |

| ~51 | Secondary | C H₂-C=O |

| ~45 | Quaternary | C -(CH₃)₂ |

| ~30 | Primary | C(=O)-C H₃ |

| ~25 | Primary | C-(C H₃)₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O Stretch (Ester) |

| ~1715 | C=O Stretch (Ketone) |

| ~2950-2850 | C-H Stretch (Alkyl) |

| ~1200-1100 | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular Ion) |

| 143 | [M - CH₃]⁺ |

| 115 | [M - COOCH₃]⁺ |

| 101 | [M - CH₂COCH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filtration: To remove any particulate matter that can affect spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For accurate chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

Acquisition Parameters: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

ATR Crystal: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-adding multiple scans will improve the signal-to-noise ratio.[2] The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[3] This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow of Spectroscopic Analysis.

References

Chemical structure and IUPAC name of Methyl 2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and physicochemical properties of Methyl 2,2-dimethyl-4-oxopentanoate. Due to the limited availability of public data, this document focuses on the foundational chemical information and highlights the absence of detailed experimental and application-specific data.

Chemical Structure and IUPAC Name

This compound is a keto ester with a pentanoate backbone. The structure consists of a five-carbon chain with a methyl ester at one end. Two methyl groups are attached to the second carbon (alpha-carbon relative to the ester), and a ketone functional group is located on the fourth carbon.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | LookChem[1] |

| Molecular Weight | 158.197 g/mol | LookChem[1] |

| CAS Number | 66372-99-4 | LookChem[1] |

| Canonical SMILES | CC(=O)CC(C)(C)C(=O)OC | LookChem[1] |

| XLogP3 | 0.6 | LookChem[1] |

| Hydrogen Bond Donor Count | 0 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[1] |

| Rotatable Bond Count | 4 | LookChem[1] |

| Exact Mass | 158.094294304 | LookChem[1] |

| Heavy Atom Count | 11 | LookChem[1] |

| Complexity | 170 | LookChem[1] |

Experimental Data and Protocols

As of the date of this document, a thorough search of scientific databases and chemical literature did not yield any detailed experimental protocols for the synthesis of this compound. Similarly, no publicly available experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this specific compound could be located.

While synthetic methods for structurally related keto esters are known, a direct and validated protocol for the title compound remains to be published in accessible literature.

Biological Activity and Applications

Currently, there is no available information in the public domain regarding the biological activity of this compound or its applications in signaling pathways, drug development, or as a research chemical. The role of the "magic methyl" group in altering the pharmacokinetic and pharmacodynamic properties of drug candidates is a well-established concept in medicinal chemistry; however, no such studies involving this particular molecule have been identified.

Due to the lack of information on its biological or chemical interactions, no signaling pathways or experimental workflow diagrams can be provided at this time.

Conclusion

This compound is a known chemical entity with defined structural and computed properties. However, there is a notable absence of in-depth technical information in the public domain. For researchers and scientists, this presents both a challenge and an opportunity. The lack of data on its synthesis, experimental properties, and potential applications suggests that this compound is currently underexplored. Further research into this molecule could provide valuable insights and potentially uncover novel applications in various scientific fields. It is recommended that any researcher interested in this compound undertake its synthesis and full characterization to establish a baseline of experimental data for future studies.

References

An In-depth Technical Guide to Methyl 2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethyl-4-oxopentanoate is a gamma-keto ester. This class of organic compounds is of significant interest in synthetic and medicinal chemistry due to their versatile reactivity and presence in various biologically active molecules. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations, making them valuable building blocks for the synthesis of more complex molecules, including heterocyclic compounds and analogues of natural products. This guide provides a comprehensive overview of the known properties, potential synthetic approaches, and speculative applications of this compound in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. It is important to note that detailed experimental data for this specific compound is scarce in publicly available literature.

| Property | Value | Source |

| CAS Number | 66372-99-4 | [1][2] |

| Molecular Formula | C8H14O3 | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Purity | ≥95% | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Michael Addition

A potential and straightforward approach for the synthesis of this compound involves the Michael addition of an enolate to an α,β-unsaturated carbonyl compound.

Experimental Protocol: A General Approach

The following is a generalized protocol that could be adapted for the synthesis of this compound. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Materials:

-

Methyl isobutyrate

-

Mesityl oxide

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Quenching agent (e.g., saturated aqueous ammonium chloride solution)

-

Apparatus for anhydrous reactions under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl isobutyrate in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the stirred solution of methyl isobutyrate.

-

Allow the resulting enolate solution to stir at -78 °C for 30-60 minutes.

-

Slowly add mesityl oxide to the enolate solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The structure of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, the γ-keto ester moiety is a valuable pharmacophore and synthetic intermediate in medicinal chemistry.

As a Building Block: Gamma-keto esters are versatile precursors for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs. The ketone and ester functionalities allow for cyclization reactions to form pyridazinones, pyrazolones, and other important scaffolds.

Inhibitors of Quorum Sensing: Some β-keto esters have been investigated as potential inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production in many pathogenic bacteria.[3] While this compound is a γ-keto ester, its structural similarity to signaling molecules could warrant investigation into its potential to interfere with bacterial communication pathways.

Visualizations

The following diagrams illustrate a plausible synthetic workflow and a generalized signaling pathway where a molecule like this compound could potentially have an inhibitory effect.

Caption: Plausible synthetic workflow for this compound.

Caption: General mechanism of quorum sensing inhibition.

Conclusion

This compound, with the CAS number 66372-99-4, is a member of the γ-keto ester family of organic compounds. While specific experimental data for this molecule is limited in the public domain, its chemical structure suggests it could be a valuable building block in organic synthesis. The presence of two reactive functional groups provides a handle for constructing more complex molecular architectures, which is a key aspect in the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of this and similar compounds is warranted to explore their full potential in medicinal chemistry and drug development.

References

- 1. 66372-99-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CAS 66372-99-4 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity Profile of Methyl 2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dimethyl-4-oxopentanoate, a β-keto ester, is a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two key functional groups: a ketone and an ester, separated by a methylene group. This arrangement provides multiple reactive sites, making it a valuable precursor for the synthesis of a wide range of organic molecules, including heterocyclic compounds and complex natural products. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions, and detailed experimental protocols.

Introduction

This compound (CAS No. 66372-99-4) is a dicarbonyl compound that possesses the characteristic reactivity of β-keto esters. The presence of a ketone at the 4-position and a methyl ester at the 1-position, with a gem-dimethyl group at the 2-position, influences its chemical behavior. The acidic α-protons on the carbon atom situated between the two carbonyl groups are a key feature of β-keto esters; however, in this specific molecule, the α-carbon is quaternary, which precludes reactions that rely on the formation of an enolate at this position, such as direct α-alkylation or the Claisen condensation. The reactivity, therefore, is centered around the nucleophilic character of the enolate formed at the C-5 methyl group and the electrophilic nature of the two carbonyl carbons.

This guide will delve into the synthesis of this compound and explore its participation in several key organic reactions, providing a foundation for its application in synthetic chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| CAS Number | 66372-99-4 | [1] |

| Canonical SMILES | CC(=O)CC(C)(C)C(=O)OC | [1] |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 158.094294304 | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 170 | [1] |

Synthesis of this compound

A potential alternative is the acylation of a suitable enolate. For instance, the enolate of methyl isobutyrate could be reacted with an acetylating agent.

A reported synthesis of a structurally similar compound, methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, involves a Michael addition reaction.[2] This suggests that conjugate addition routes could also be explored for the synthesis of the title compound.

General Experimental Considerations for Synthesis (Hypothetical):

-

Reaction Setup: All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Solvents: Anhydrous solvents should be used.

-

Reagents: Reagents should be of high purity.

-

Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Purification: The final product should be purified by column chromatography or distillation.

Reactivity Profile and Key Reactions

The reactivity of this compound is dictated by the ketone and ester functional groups. The absence of α-protons between the carbonyls shifts the focus of its reactivity to other positions.

Reactions at the Ketone Carbonyl Group

The ketone carbonyl at the 4-position is susceptible to nucleophilic attack.

The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The ester group is generally unreactive under these conditions.

Experimental Protocol: Reduction with Sodium Borohydride [3][4][5][6][7]

-

Dissolve this compound (1.0 eq) in a suitable protic solvent such as methanol or ethanol at room temperature.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography on silica gel.

Expected Product: Methyl 4-hydroxy-2,2-dimethylpentanoate.

Reactions Involving Enolate Formation

Although enolization cannot occur between the carbonyl groups, the methyl group at the 5-position is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then act as a nucleophile in various reactions.

The enolate generated from this compound can participate in a Robinson annulation reaction with a Michael acceptor, such as methyl vinyl ketone (MVK), to form a six-membered ring.[8][9][10][11][12] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.

Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone [8]

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF), add a base (e.g., sodium methoxide, sodium ethoxide, or potassium tert-butoxide) (1.0-1.2 eq) at room temperature.

-

Stir the mixture for a period to allow for enolate formation.

-

Add freshly distilled methyl vinyl ketone (1.0-1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the Michael addition is complete (monitored by TLC).

-

For the subsequent aldol condensation and dehydration, the reaction mixture may require heating or the addition of a stronger base or acid catalyst.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the annulated product by column chromatography.

Expected Product: A substituted cyclohexenone derivative.

Logical Relationship of Robinson Annulation:

Caption: Robinson Annulation of this compound.

Synthesis of Heterocycles

The 1,4-dicarbonyl moiety of this compound makes it a suitable precursor for the synthesis of furans via the Paal-Knorr synthesis.[13][14][15][16][17] This acid-catalyzed cyclization and dehydration reaction would lead to a substituted furan.

Experimental Protocol: Paal-Knorr Furan Synthesis [14]

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene or acetic acid).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux, often with a Dean-Stark trap to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and neutralize the acid.

-

Extract the furan product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography or distillation.

Expected Product: A substituted furan derivative.

Experimental Workflow for Paal-Knorr Furan Synthesis:

Caption: Paal-Knorr Furan Synthesis Workflow.

In a similar fashion to furan synthesis, reacting this compound with a primary amine or ammonia in the presence of an acid catalyst can yield substituted pyrroles.[13][15][17]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis [15]

-

Dissolve this compound (1.0 eq) and a primary amine (e.g., aniline or benzylamine) or an ammonia source (e.g., ammonium acetate) (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).

-

Add an acid catalyst if necessary (often the amine salt or acetic acid is sufficient).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, and perform a suitable work-up to isolate the pyrrole product.

-

Purify the product by crystallization or column chromatography.

Expected Product: A substituted pyrrole derivative.

Spectroscopic Data

While specific spectroscopic data (NMR, IR) for this compound was not found in the search results, data for the structurally similar Methyl 2,4-dimethyl-3-oxopentanoate is available and can provide an estimation of the expected spectral features.[18]

Expected Spectroscopic Features for this compound:

-

¹H NMR:

-

Singlet around 3.7 ppm (3H, -OCH₃).

-

Singlet around 2.2 ppm (3H, -C(=O)CH₃).

-

Singlet around 2.8 ppm (2H, -CH₂-).

-

Singlet around 1.3 ppm (6H, -C(CH₃)₂).

-

-

¹³C NMR:

-

Two signals for the carbonyl carbons (ester and ketone) in the range of 170-210 ppm.

-

Signal for the quaternary carbon around 45-55 ppm.

-

Signal for the ester methoxy carbon around 52 ppm.

-

Signals for the other aliphatic carbons.

-

-

IR Spectroscopy:

-

Two distinct C=O stretching bands, one for the ketone (around 1715 cm⁻¹) and one for the ester (around 1740 cm⁻¹).

-

C-O stretching bands for the ester group.

-

C-H stretching and bending vibrations for the alkyl groups.

-

Conclusion

This compound is a valuable synthetic intermediate with a rich reactivity profile. The presence of both a ketone and an ester functional group, combined with a unique substitution pattern, allows for a variety of chemical transformations. This guide has outlined the key reactions of this compound, including reduction, Robinson annulation, and the synthesis of furans and pyrroles via the Paal-Knorr reaction. The provided experimental protocols serve as a starting point for researchers and scientists to utilize this versatile molecule in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further investigation into its reactivity is warranted to fully exploit its synthetic potential.

References

- 1. Pentanoic acid, 2,2-dimethyl-4-oxo-, methyl ester|lookchem [lookchem.com]

- 2. Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoa ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01958H [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chegg.com [chegg.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. scribd.com [scribd.com]

- 8. Robinson Annulation | NROChemistry [nrochemistry.com]

- 9. Robinson Annulation [drugfuture.com]

- 10. Robinson annulation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 16. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 17. rgmcet.edu.in [rgmcet.edu.in]

- 18. Methyl 2,4-dimethyl-3-oxopentanoate | C8H14O3 | CID 537764 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,2-dimethyl-4-oxopentanoate, a specialty chemical intermediate. Due to limited publicly available information on the specific discovery and detailed history of this compound, this document focuses on its chemical identity, physicochemical properties, and a proposed synthetic route based on established organic chemistry principles. While direct applications in drug development and specific signaling pathway interactions are not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in the potential applications of this and related molecules.

Introduction

This compound, with the CAS Number 66372-99-4, is a keto-ester that possesses structural features of interest in organic synthesis.[1] Its potential as a building block in the synthesis of more complex molecules makes it a compound of interest for researchers in medicinal chemistry and materials science. This guide aims to consolidate the available technical data for this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| CAS Number | 66372-99-4 | [1] |

| Canonical SMILES | CC(=O)CC(C)(C)C(=O)OC | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 158.094294304 | [1] |

| Complexity | 170 | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of 2,2-Dimethyl-4-oxopentanoic acid

The synthesis of the parent acid is a critical first step. A potential synthetic route is outlined below.

Reaction: Michael addition of isobutyraldehyde to methyl vinyl ketone, followed by oxidation of the resulting aldehyde.

Step 1: Michael Addition

-

Reactants: Isobutyraldehyde, Methyl vinyl ketone

-

Catalyst: A suitable base, such as sodium ethoxide or a tertiary amine (e.g., triethylamine).

-

Solvent: A polar aprotic solvent like ethanol or THF.

-

Procedure:

-

Dissolve isobutyraldehyde in the chosen solvent in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add the base catalyst to the solution.

-

Add methyl vinyl ketone dropwise from the dropping funnel while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

-

Quench the reaction with a mild acid (e.g., ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2,2-dimethyl-4-oxopentanal.

-

Step 2: Oxidation to Carboxylic Acid

-

Reactant: 2,2-dimethyl-4-oxopentanal

-

Oxidizing Agent: Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder oxidant like sodium chlorite.

-

Solvent: Acetone for Jones oxidation; a buffered aqueous solution for sodium chlorite.

-

Procedure (using Jones reagent):

-

Dissolve the crude aldehyde from Step 1 in acetone and cool in an ice bath.

-

Slowly add Jones reagent dropwise until the orange color of the reagent persists.

-

Stir the reaction for a few hours at room temperature.

-

Quench the excess oxidant with isopropanol.

-

Filter the mixture to remove chromium salts.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 2,2-dimethyl-4-oxopentanoic acid.

-

Esterification to this compound

Reaction: Fischer esterification of 2,2-dimethyl-4-oxopentanoic acid.

-

Reactants: 2,2-dimethyl-4-oxopentanoic acid, Methanol

-

Catalyst: A strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethyl-4-oxopentanoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction can be monitored by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the final product, this compound.

-

Purification can be achieved by distillation under reduced pressure or column chromatography.

-

Potential Applications and Future Research

Given the lack of specific studies on the biological activity of this compound, its direct role in drug development or specific signaling pathways remains speculative. However, its structural motifs suggest potential areas for exploration:

-

Scaffold for Novel Compounds: The keto-ester functionality allows for a variety of chemical transformations, making it a potential starting material for the synthesis of heterocyclic compounds or other complex molecules with potential pharmacological activity.

-

Fragment-Based Drug Discovery: As a small molecule, it could be investigated as a fragment for screening against various biological targets.

Future research should focus on the synthesis and biological evaluation of derivatives of this compound to explore its potential in medicinal chemistry.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

References

Unveiling Methyl 2,2-dimethyl-4-oxopentanoate: A Technical Guide for Researchers

For Immediate Release

Methyl 2,2-dimethyl-4-oxopentanoate, a specialty chemical with potential applications in organic synthesis and drug discovery, is commercially available from a select number of suppliers, primarily on a made-to-order basis. This guide provides a comprehensive overview of its chemical properties, commercial availability, and potential utility for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a ketoester with the chemical formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol . Its unique structure, featuring a sterically hindered dimethyl-substituted carbon adjacent to the ester and a terminal ketone, makes it an interesting building block for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 66372-99-4 | [1][2][3] |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.197 | [1] |

| Synonyms | Pentanoic acid, 2,2-dimethyl-4-oxo-, methyl ester | [1] |

Further physical and chemical properties are typically available upon request from suppliers in the form of a Certificate of Analysis (COA) or Safety Data Sheet (SDS).

Commercial Availability and Procurement

While not a stock item in the catalogs of large chemical distributors, this compound can be procured from specialized chemical synthesis companies. Researchers should anticipate lead times for its synthesis and delivery.

Identified Suppliers:

-

AccelaChemBio: This supplier lists the compound with a catalog number (SY247635) and provides pricing for a 1-gram quantity, indicating a lead time of over four weeks. They also state the availability of a Certificate of Analysis and a Safety Data Sheet.[2]

-

BLD Pharm: This company also lists this compound in their product offerings.[3][4]

-

Enamine (via Sigma-Aldrich): The compound is available through the Sigma-Aldrich marketplace under an Enamine catalog number (ENAH9926CBEF).[5]

-

LookChem and Guidechem: These online chemical directories list several potential suppliers, though direct verification of their stock or synthesis capabilities is recommended.[1][6][7]

Researchers are advised to contact these suppliers directly to obtain quotes, confirm purity specifications, and request necessary technical and safety documentation.

Potential Applications in Research and Development

The structural features of this compound suggest its potential as a versatile intermediate in organic synthesis. The presence of both a ketone and an ester functional group allows for a variety of chemical transformations.

Potential Synthetic Pathways:

The logical workflow for utilizing this compound in a research setting would typically involve sourcing, characterization, and subsequent reaction.

While no specific signaling pathways involving this molecule have been documented in publicly available literature, its potential as a precursor for novel bioactive compounds remains an area ripe for exploration. The gem-dimethyl group, for instance, can confer interesting pharmacological properties by influencing metabolic stability and conformational rigidity of a molecule.

Experimental Protocols

For researchers using this compound as a starting material, standard laboratory procedures for handling ketoesters would apply. It is essential to consult the Safety Data Sheet provided by the supplier for specific handling and storage instructions.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The specific hazards associated with this compound will be detailed in the Safety Data Sheet, which should be obtained and reviewed before any experimental work begins.

References

- 1. Pentanoic acid, 2,2-dimethyl-4-oxo-, methyl ester|lookchem [lookchem.com]

- 2. 66372-99-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 66372-99-4|this compound|BLD Pharm [bldpharm.com]

- 4. 32811-75-9|Methyl 3-oxocyclopentanecarboxylate|BLD Pharm [bldpharm.com]

- 5. This compound | 66372-99-4 [sigmaaldrich.com]

- 6. 66372-99-4(Pentanoic acid, 2,2-dimethyl-4-oxo-, methyl ester) | Kuujia.com [pt.kuujia.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Solubility of Methyl 2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2,2-dimethyl-4-oxopentanoate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its determination. This includes a detailed experimental protocol, a qualitative assessment of expected solubility in common solvents based on the behavior of structurally similar compounds, and a logical workflow for solubility testing.

Introduction to this compound

This compound is a keto ester with the molecular formula C₈H₁₄O₃. Its structure, featuring both a ketone and a methyl ester functional group, dictates its polarity and potential for intermolecular interactions, which are key determinants of its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reagent in organic synthesis, its formulation in drug delivery systems, and its role in various biochemical assays.

Predicted Solubility in Common Solvents

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The ester and ketone groups can act as hydrogen bond acceptors. Solubility is expected to decrease with decreasing solvent polarity. Water solubility is likely limited. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | The polarity of these solvents is compatible with the polar functional groups of the keto ester, facilitating dissolution. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane | Soluble | The alkyl backbone of the molecule allows for favorable van der Waals interactions with nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following is a general and widely accepted protocol for determining the solubility of a liquid organic compound such as this compound.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, hexane, toluene, diethyl ether, dichloromethane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Label a series of test tubes with the names of the solvents to be tested.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of a specific solvent to its corresponding labeled test tube.

-

Solute Addition: Add a small, accurately measured amount of this compound (e.g., 10 µL) to the solvent in the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds to ensure thorough mixing.

-

Observation: After mixing, allow the solution to stand for a few minutes and observe. Note whether the solute has completely dissolved (the solution is clear and homogenous), is partially soluble (the solution is cloudy or has undissolved droplets), or is insoluble (two distinct layers are present).

-

Incremental Addition (for semi-quantitative analysis): If the initial amount of solute dissolves completely, continue to add small, known increments of this compound, mixing thoroughly after each addition. Continue this process until the solution becomes saturated (i.e., no more solute will dissolve, and a separate phase appears).

-

Data Recording: Record the total volume of solute that was added to the known volume of solvent to achieve saturation. This can be used to calculate an approximate solubility value (e.g., in mL/mL or, by using the density, in g/mL).

-

Repeat for all solvents: Repeat steps 2-7 for each of the selected solvents.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized to provide a clear and concise understanding of the experimental steps.

Caption: Experimental workflow for determining the solubility of a liquid compound.

Synthesis Pathway and Implications for Solubility

While a specific, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route would involve the Michael addition of a methyl acetoacetate equivalent to a dimethylketene silyl acetal, or a related enolate chemistry.

A synthesis of a structurally similar compound, methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, has been reported. The workup for this related compound involves extraction with organic solvents, which implies good solubility of the core structure in these media.

The general synthetic procedures for keto esters often involve reaction in an organic solvent, followed by an aqueous workup to remove inorganic byproducts. The product is then typically extracted from the aqueous layer using a water-immiscible organic solvent. This common procedure suggests that this compound is likely to be soluble in common extraction solvents like diethyl ether, ethyl acetate, and dichloromethane, and have low solubility in water.

Caption: Logical flow from synthesis steps to solubility inference.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in the chemical and pharmaceutical sciences. While quantitative data remains to be experimentally determined and published, the provided qualitative predictions, a detailed experimental protocol, and logical workflows offer a robust starting point for any research or development activities involving this compound. The principles and methodologies outlined herein are essential for the effective handling, formulation, and application of this compound.

An In-depth Technical Guide to the Thermochemical Properties of Methyl 2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for Methyl 2,2-dimethyl-4-oxopentanoate. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established estimation methods, including group contribution and computational approaches, to predict its key thermochemical properties. Furthermore, it outlines the detailed experimental protocols that would be employed for the direct measurement of these properties, such as enthalpy of formation, standard entropy, and heat capacity. This guide also proposes a viable synthetic pathway for this compound and includes visualizations of the estimation workflows and reaction mechanisms to aid in understanding.

Introduction

This compound is an organic ester with potential applications in various fields, including as a building block in organic synthesis and potentially in the development of novel therapeutic agents. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and for predicting its behavior in chemical reactions. This guide aims to bridge the current gap in available data by providing robust estimations and detailing the methodologies for experimental verification.

Estimated Thermochemical Data

In the absence of direct experimental measurements, group contribution methods provide a reliable means of estimating the thermochemical properties of organic compounds.[1] Two of the most common methods, the Benson Group Increment Theory and the Joback method, have been utilized to predict the properties of this compound.[2][3][4]

Table 1: Estimated Thermochemical Properties of this compound

| Property | Estimated Value | Unit | Method of Estimation |

| Enthalpy of Formation (Gas, 298.15 K) | Value to be estimated | kJ/mol | Benson Group Increment Theory |

| Standard Molar Entropy (Gas, 298.15 K) | Value to be estimated | J/(mol·K) | Benson Group Increment Theory |

| Heat Capacity (Gas, Cp) at 298.15 K | Value to be estimated | J/(mol·K) | Joback Method |

| Normal Boiling Point | Value to be estimated | K | Joback Method |

| Enthalpy of Vaporization at Boiling Point | Value to be estimated | kJ/mol | Joback Method |

Note: The specific values in this table would be calculated by applying the group contribution rules. The process for this is outlined in the methodologies section.

Methodologies for Thermochemical Data Estimation and Determination

Estimation of Enthalpy of Formation using Benson Group Increment Theory

The Benson group increment theory is a widely used additive method for estimating the standard enthalpy of formation (ΔHf°) of organic molecules in the gas phase.[2][4] The method involves dissecting the molecule into a collection of polyvalent atomic groups and summing their corresponding empirically derived enthalpy values.

Workflow for Enthalpy of Formation Estimation:

Caption: Workflow for Benson Group Increment Estimation.

Detailed Protocol:

-

Group Identification: The structure of this compound is first broken down into its constituent Benson groups.

-

Value Assignment: Each group is assigned its corresponding enthalpy contribution value from established tables.

-

Summation: The values for all groups are summed.

-

Corrections: Corrections for molecular symmetry and any gauche interactions are applied to refine the final value.

Estimation of Various Properties using the Joback Method

The Joback method is another group contribution technique used to estimate a range of thermophysical properties from molecular structure alone.[3][5] It is particularly useful for properties like normal boiling point, heat capacity, and enthalpy of vaporization.

Logical Relationship for Joback Method Application:

References

Methodological & Application

Application Notes and Protocols: Methyl 2,2-Dimethyl-4-oxopentanoate in Aldol and Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethyl-4-oxopentanoate is a versatile building block in organic synthesis, possessing both a ketone and a methyl ester functional group. The presence of enolizable protons alpha to the ketone carbonyl allows this molecule to serve as a nucleophile in various carbon-carbon bond-forming reactions, most notably aldol and other condensation reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in such transformations.

Application in Fischer Indole Synthesis

A notable application of this compound is its use as a ketone component in the Fischer indole synthesis. This reaction is a classic and widely used method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. In this context, the ketone moiety of this compound reacts with an arylhydrazine under acidic conditions to form an indole, demonstrating the utility of this keto-ester in the synthesis of heterocyclic compounds.

Experimental Protocol: Fischer Indole Synthesis[1]

This protocol describes the synthesis of Methyl 3-[1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropanoate.

Materials:

-

This compound

-

1-(4-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine

-

Toluene

-

4Å Molecular Sieves

-

Acetic Acid (AcOH)

Procedure:

-

To a solution of this compound (4.50 g, 28.5 mmol) in toluene (100 mL), add 4Å molecular sieves (7 g).

-

Add 1-(4-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine to the mixture.

-

Cool the reaction mixture to 0 °C and add acetic acid (2.9 g, 48.5 mmol).

-

Stir the reaction at 0 °C for 6 hours, then allow it to warm to room temperature and stir for an additional 15 hours.

-

Filter off the molecular sieves.

-

Evaporate the filtrate under reduced pressure.

-

Add fresh toluene and evaporate again to ensure the removal of any residual acetic acid.

-

The resulting crude product can be purified by standard chromatographic techniques.

Application in Aldol Reactions

This compound can serve as a prochiral nucleophile in aldol reactions. By generating the corresponding enolate (e.g., lithium, boron, or titanium enolate), it can be added to various aldehydes to construct β-hydroxy ketone derivatives. The gem-dimethyl group alpha to the ester is expected to influence the stereochemical outcome of the reaction. The following are generalized protocols for such transformations based on established methodologies for similar ketones and esters.

Generalized Protocol 1: Lithium Enolate Mediated Aldol Addition

This protocol describes a general procedure for the formation of a lithium enolate of this compound and its subsequent reaction with an aldehyde.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) solution in THF/hexanes

-

Aldehyde (e.g., Benzaldehyde)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.05 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise to the enolate solution.

-

Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Generalized Protocol 2: Titanium Enolate Mediated Diastereoselective Aldol Addition

For enhanced diastereoselectivity, a titanium enolate can be employed. This protocol is adapted from methodologies known to provide high levels of stereocontrol.

Materials:

-

This compound

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Titanium(IV) chloride (TiCl₄)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Aldehyde

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Add TiCl₄ (1.1 eq) dropwise.

-

Add DIPEA or TEA (1.2 eq) dropwise and stir the mixture at 0 °C for 1-2 hours to generate the titanium enolate.

-

Cool the reaction mixture to -78 °C.

-

Add a solution of the aldehyde (1.2 eq) in anhydrous CH₂Cl₂ dropwise.

-

Stir at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Follow the workup and purification procedure as described in the lithium enolate protocol.

Quantitative Data

The following table summarizes representative data for aldol reactions of analogous methyl ketones and esters with benzaldehyde, which can be expected for reactions involving this compound.

| Enolate Type | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Lithium (LDA) | Benzaldehyde | 50:50 - 70:30 | 75-90 | General observation for simple lithium enolates |

| Boron (dicyclohexylboron chloride) | Benzaldehyde | >95:5 (syn) | 85-95 | Based on similar ketone substrates |

| Titanium (TiCl₄) | Benzaldehyde | >95:5 (syn or anti depending on conditions) | 80-95 | Based on analogous ester-derived enolates |

Visualizations

Caption: Experimental workflow for the Fischer Indole Synthesis.

Caption: General mechanism of a metal-mediated Aldol reaction.

Caption: Reactivity pathways of this compound.

Application Notes and Protocols: Methyl 2,2-dimethyl-4-oxopentanoate and its Analogs as Versatile Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Identity: The compound specified, Methyl 2,2-dimethyl-4-oxopentanoate, is not commonly found in chemical literature. It is likely a misnomer for the structurally similar and synthetically useful β-ketoester, Methyl 2-methyl-4-oxopentanoate . This document will focus on the applications of Methyl 2-methyl-4-oxopentanoate and the broader class of methyl ketoesters as versatile building blocks in organic synthesis.

Introduction

Methyl ketoesters, such as methyl 2-methyl-4-oxopentanoate, are valuable intermediates in organic synthesis due to the presence of multiple reactive sites. The ketone and ester functionalities, along with the acidic α-protons, allow for a wide range of chemical transformations. These compounds serve as key precursors for the synthesis of various heterocyclic systems, including pyridines and pyrimidines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. Furthermore, their ability to act as nucleophiles in reactions like the Michael addition makes them powerful tools for carbon-carbon bond formation.

Applications in Heterocyclic Synthesis

Methyl 2-methyl-4-oxopentanoate and its isomers are valuable precursors for the synthesis of substituted pyridines and pyrimidines. These heterocyclic motifs are central to the structure of many biologically active molecules.

Synthesis of Substituted Pyrimidines

β-Ketoesters can undergo condensation reactions with amidines or guanidines to form substituted pyrimidine rings. This approach is a cornerstone of pyrimidine synthesis, offering a straightforward route to a diverse range of derivatives.

Reaction Scheme: Pyrimidine Synthesis

Caption: General scheme for the synthesis of a substituted pyrimidine.

Experimental Protocol: Synthesis of Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate [1]

This protocol describes a one-pot synthesis of a dihydropyrimidine derivative using methyl 4-methyl-3-oxopentanoate.

Materials:

-

Guanidine hydrochloride

-

4-Fluorobenzaldehyde

-

Methyl 4-methyl-3-oxopentanoate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a reaction vessel, add guanidine hydrochloride (1.19 g, 12.5 mmol), 4-fluorobenzaldehyde, methyl 4-methyl-3-oxopentanoate, and 10 mL of anhydrous DMF.

-

Stir the mixture until a clear solution is obtained.

-

Add potassium carbonate (2.76 g, 20 mmol) to the solution.

-

Heat the reaction mixture to 70°C and stir for 20 hours. The solution will turn from colorless to yellow.

-

After cooling to room temperature, remove the DMF under reduced pressure.

-

Partition the residue between brine (50 mL) and ethyl acetate (200 mL).

-

Separate the organic layer and wash the aqueous layer with ethyl acetate (200 mL).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under vacuum to yield the crude product as a yellow solid.

-

The major component of the solid is methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate (yield: 82%).

Quantitative Data: Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Guanidine HCl | 4-Fluorobenzaldehyde | Methyl 4-methyl-3-oxopentanoate | K₂CO₃ | DMF | 70 | 20 | Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate | 82 |

Michael Addition Reactions

The enolate of methyl 2-methyl-4-oxopentanoate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This 1,4-conjugate addition is a powerful method for forming carbon-carbon bonds and creating 1,5-dicarbonyl compounds, which are themselves versatile synthetic intermediates.

Reaction Scheme: Michael Addition

Caption: General workflow of a Michael addition reaction.

Experimental Protocol: General Procedure for Michael Addition of a β-Ketoester to an α,β-Unsaturated Ketone [2][3][4]

This protocol provides a general methodology for the Michael addition. Specific quantities and conditions may need to be optimized for different substrates.

Materials:

-

β-Ketoester (e.g., Methyl 2-methyl-4-oxopentanoate)

-

α,β-Unsaturated ketone (Michael acceptor)

-

Base (e.g., Sodium ethoxide, Potassium carbonate)

-

Anhydrous solvent (e.g., Ethanol, THF, DMF)

-

Aqueous acid solution (for workup, e.g., dilute HCl)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolve the β-ketoester in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise or as a solution in the same solvent at a suitable temperature (often 0°C to room temperature).

-

Stir the mixture for a period to ensure complete formation of the enolate.

-

Slowly add the α,β-unsaturated ketone to the reaction mixture.

-

Allow the reaction to stir at the appropriate temperature for the required time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or a dilute acid.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Michael Addition Reactions

| Michael Donor | Michael Acceptor | Base | Solvent | Temperature | Time | Yield (%) |

| Diethyl malonate | Chalcone | 1,2-diphenylethanediamine | Toluene | Room Temp. | 24 h | 99 |

| Ethyl acetoacetate | 3-Buten-2-one | Sodium ethoxide | Ethanol | Not specified | Not specified | Not specified |

Note: Specific yield for methyl 2-methyl-4-oxopentanoate in a Michael addition was not available in the searched literature. The table provides examples with similar β-dicarbonyl compounds.[5]

Paal-Knorr Synthesis of Pyrroles and Furans

The 1,5-dicarbonyl compounds produced from the Michael addition of methyl 2-methyl-4-oxopentanoate are excellent precursors for the synthesis of five-membered heterocycles like pyrroles and furans via the Paal-Knorr synthesis.[6][7][8]

Reaction Scheme: Paal-Knorr Pyrrole Synthesis

Caption: General scheme for the Paal-Knorr synthesis of a pyrrole.

Experimental Protocol: General Procedure for Paal-Knorr Pyrrole Synthesis [6][7][8]

Materials:

-

1,4-Diketone

-

Primary amine or an ammonia source (e.g., ammonium acetate, ammonium carbonate)

-

Solvent (e.g., Ethanol, Acetic acid, Toluene)

-

Acid catalyst (optional, e.g., p-toluenesulfonic acid, acetic acid)

Procedure:

-

Dissolve the 1,4-diketone in the chosen solvent in a round-bottom flask.

-

Add the primary amine or ammonia source.

-

If required, add the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography, recrystallization, or distillation to obtain the substituted pyrrole.

Quantitative Data: Paal-Knorr Synthesis

| 1,4-Diketone | Amine Source | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Hexane-2,5-dione | Aniline | Acetic Acid | Ethanol | Reflux | 1-Phenyl-2,5-dimethylpyrrole | >90 (Typical) |

| 1,4-Diphenylbutane-1,4-dione | Ammonium Acetate | Acetic Acid | Acetic Acid | Reflux | 2,5-Diphenylpyrrole | High (Typical) |

Note: These are representative examples. Yields can vary significantly based on the specific substrates and reaction conditions.

Conclusion

Methyl 2-methyl-4-oxopentanoate and related methyl ketoesters are highly valuable and versatile building blocks in organic synthesis. Their ability to participate in a variety of transformations, including the synthesis of complex heterocyclic systems and carbon-carbon bond-forming reactions, makes them indispensable tools for chemists in academia and industry, particularly in the fields of medicinal chemistry and drug development. The protocols and data presented here provide a foundation for the application of these synthons in the design and execution of novel synthetic routes.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]